molecular formula C12H16ClNO B12561696 Ethyl N-chloro-4-phenylbutanimidate CAS No. 202843-67-2

Ethyl N-chloro-4-phenylbutanimidate

Cat. No.: B12561696
CAS No.: 202843-67-2
M. Wt: 225.71 g/mol
InChI Key: QYWXBBQKXXZZQR-UHFFFAOYSA-N
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Description

Ethyl N-chloro-4-phenylbutanimidate is a specialized organochlorine compound featuring an imidate functional group (O–C=N–) with an ethyl ester substituent, a central N-chloro moiety, and a 4-phenylbutanimidate backbone. This structure confers unique reactivity, particularly in nucleophilic substitution and electrophilic chlorination reactions. The imidate group serves as a versatile intermediate in organic synthesis, enabling the formation of amides, amidines, or heterocycles under mild conditions .

Properties

CAS No.

202843-67-2

Molecular Formula

C12H16ClNO

Molecular Weight

225.71 g/mol

IUPAC Name

ethyl N-chloro-4-phenylbutanimidate

InChI

InChI=1S/C12H16ClNO/c1-2-15-12(14-13)10-6-9-11-7-4-3-5-8-11/h3-5,7-8H,2,6,9-10H2,1H3

InChI Key

QYWXBBQKXXZZQR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=NCl)CCCC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-chloro-4-phenylbutanimidate typically involves the reaction of ethyl 4-phenylbutanoate with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products. The general reaction scheme is as follows:

    Esterification: Ethyl 4-phenylbutanoate is prepared by esterifying 4-phenylbutanoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid.

    Chlorination: The ester is then reacted with a chlorinating agent to introduce the chloro group, forming this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-chloro-4-phenylbutanimidate undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, alcohols, or thiols.

    Reduction Reactions: The compound can be reduced to form the corresponding amine or alcohol.

    Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like ammonia or primary amines in the presence of a base such as sodium hydroxide (NaOH).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

    Substitution: Formation of N-substituted derivatives.

    Reduction: Formation of ethyl 4-phenylbutanamine or ethyl 4-phenylbutanol.

    Oxidation: Formation of 4-phenylbutanoic acid or other oxidized products.

Scientific Research Applications

Ethyl N-chloro-4-phenylbutanimidate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl N-chloro-4-phenylbutanimidate involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. This can result in the inhibition or activation of biological pathways, depending on the nature of the target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-Chloro-N-Phenyl-Phthalimide

  • Structural Differences :

    • Ethyl N-chloro-4-phenylbutanimidate has a linear butanimidate chain with an ethyl ester, whereas 3-chloro-N-phenyl-phthalimide is cyclic, featuring a phthalimide core (two fused ketones) with a chloro and phenyl substituent (Fig. 1, ) .
    • The imidate group in the target compound is more reactive than the phthalimide’s cyclic anhydride-like structure.
  • Reactivity and Applications: 3-Chloro-N-phenyl-phthalimide is used to synthesize polyimide monomers (e.g., 3,3'-bis(N-phenylphthalimide)) for high-performance polymers . this compound’s linear structure and imidate group suggest utility in stepwise organic syntheses, such as forming amidines or coupling with nucleophiles.

Ethyl Esters (e.g., Ethyl Levulinate)

  • Functional Group Contrast: Ethyl levulinate (, Fig. The imidate group in this compound allows for nucleophilic attack at the carbon adjacent to nitrogen, enabling transformations inaccessible to esters.
  • Synthesis :

    • Ethyl esters are often synthesized via acid-catalyzed esterification, while imidates require more complex routes, such as the Pinner reaction (alcohol + nitrile under HCl) or multicomponent reactions (, Table 8) .

Phosphonate Derivatives (e.g., PME Derivatives)

  • Key Differences: Phosphonates (, Fig. 3) contain a C–PO(OR)₂ group, which is hydrolytically stable and mimics phosphate groups in biological systems.

Data Table: Comparative Analysis

Property This compound 3-Chloro-N-Phenyl-Phthalimide Ethyl Levulinate
Core Structure Linear butanimidate with N-Cl, ethyl ester Cyclic phthalimide with N-Cl, phenyl Simple ethyl ester
Reactivity High (imidate + N-Cl electrophilicity) Moderate (cyclic anhydride-like) Low (ester hydrolysis)
Key Applications Organic synthesis intermediates Polyimide monomers Biofuels, solvents
Synthesis Method Likely Pinner reaction or multicomponent High-purity monomer synthesis Acid-catalyzed esterification

Research Findings and Implications

Synthetic Flexibility: this compound’s imidate group enables diverse reactivity, contrasting with the static functionality of phthalimides or esters.

Stability vs. Reactivity : The phenyl group enhances stability but may reduce solubility in polar solvents compared to aliphatic esters like ethyl levulinate.

Unanswered Questions : Direct literature on this compound is sparse, necessitating further studies to validate its proposed applications, such as in polymer chemistry or medicinal chemistry.

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